

An In-depth Technical Guide on the Molecular Structure and SMILES of C10H9ClO3

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Compound of Interest

Compound Name: Ethyl 2-(3-chlorophenyl)-2-oxoacetate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, isomers, and relevant biological data for the chemical formula C10H9ClO3. The primary focus is on the most scientifically and pharmaceutically significant isomer, Clofibrate Acid, a well-known peroxisome proliferator-activated receptor alpha (PPAR α) agonist. This document is intended to serve as a valuable resource for professionals in research and drug development.

Understanding Isomerism for C10H9ClO3

Isomers are molecules that share the same molecular formula but have different arrangements of atoms.^[1] This difference in atomic arrangement can lead to distinct physical and chemical properties. For the molecular formula C10H9ClO3, several types of structural isomers are theoretically possible, though one is predominantly studied.

- **Positional Isomers:** These isomers have the same carbon skeleton and functional groups, but the position of the functional groups on the skeleton differs.^[2] For C10H9ClO3, this could involve the chlorine atom being at different positions on the aromatic ring (ortho, meta, or para).
- **Functional Group Isomers:** These isomers have the same molecular formula but different functional groups.^[3] For instance, a C10H9ClO3 molecule could exist as a carboxylic acid,

an ester, or contain other functional groups like a ketone or an aldehyde, leading to vastly different chemical properties.[4]

While multiple isomers can be drawn, the vast majority of scientific literature and research in drug development for C₁₀H₉ClO₃ centers on 2-(4-chlorophenoxy)-2-methylpropanoic acid, commonly known as Clofibrate Acid.

Core Compound Profile: Clofibrate Acid

Clofibrate acid is the biologically active metabolite of the lipid-lowering drug clofibrate.[5] It functions as a PPAR α agonist, playing a crucial role in the regulation of lipid metabolism.[6]

Molecular Structure and SMILES:

- IUPAC Name: 2-(4-chlorophenoxy)-2-methylpropanoic acid[5]
- SMILES: CC(C)(C(=O)O)OC1=CC=C(C=C1)Cl[5]
- InChI Key: TXCGAZHTZHNUI-UHFFFAOYSA-N[5]

Quantitative Data Summary

The following table summarizes key quantitative data for Clofibrate Acid, compiled from various chemical and pharmacological databases.

Property	Value	Reference
Molecular Formula	C10H11ClO3	[5]
Molecular Weight	214.64 g/mol	[5]
Melting Point	118-123 °C	[6]
XLogP3	2.6	[5]
Hydrogen Bond Donor Count	1	[5]
Hydrogen Bond Acceptor Count	3	[5]
Rotatable Bond Count	3	[5]
Solubility in DMSO	≥9.35 mg/mL	[7]
Solubility in Ethanol	≥123.2 mg/mL	[7]
PPAR α EC50	~55 μ M	[6]

Experimental Protocols

A key experiment for assessing the activity of Clofibrate Acid and other fibrates is the PPAR α activation assay, often a cell-based reporter assay.

Representative Experimental Protocol: PPAR α Luciferase Reporter Assay

This protocol describes a general method for quantifying the agonist activity of a test compound like Clofibrate Acid on human PPAR α using a luciferase reporter system.

- Cell Culture and Plating:
 - Use a mammalian cell line (e.g., HEK293, HepG2) engineered to express the human PPAR α protein and a luciferase reporter gene linked to a PPAR α -responsive promoter.[8]
 - Thaw cryopreserved reporter cells in a 37°C water bath and suspend them in the provided Cell Recovery Medium.[8]

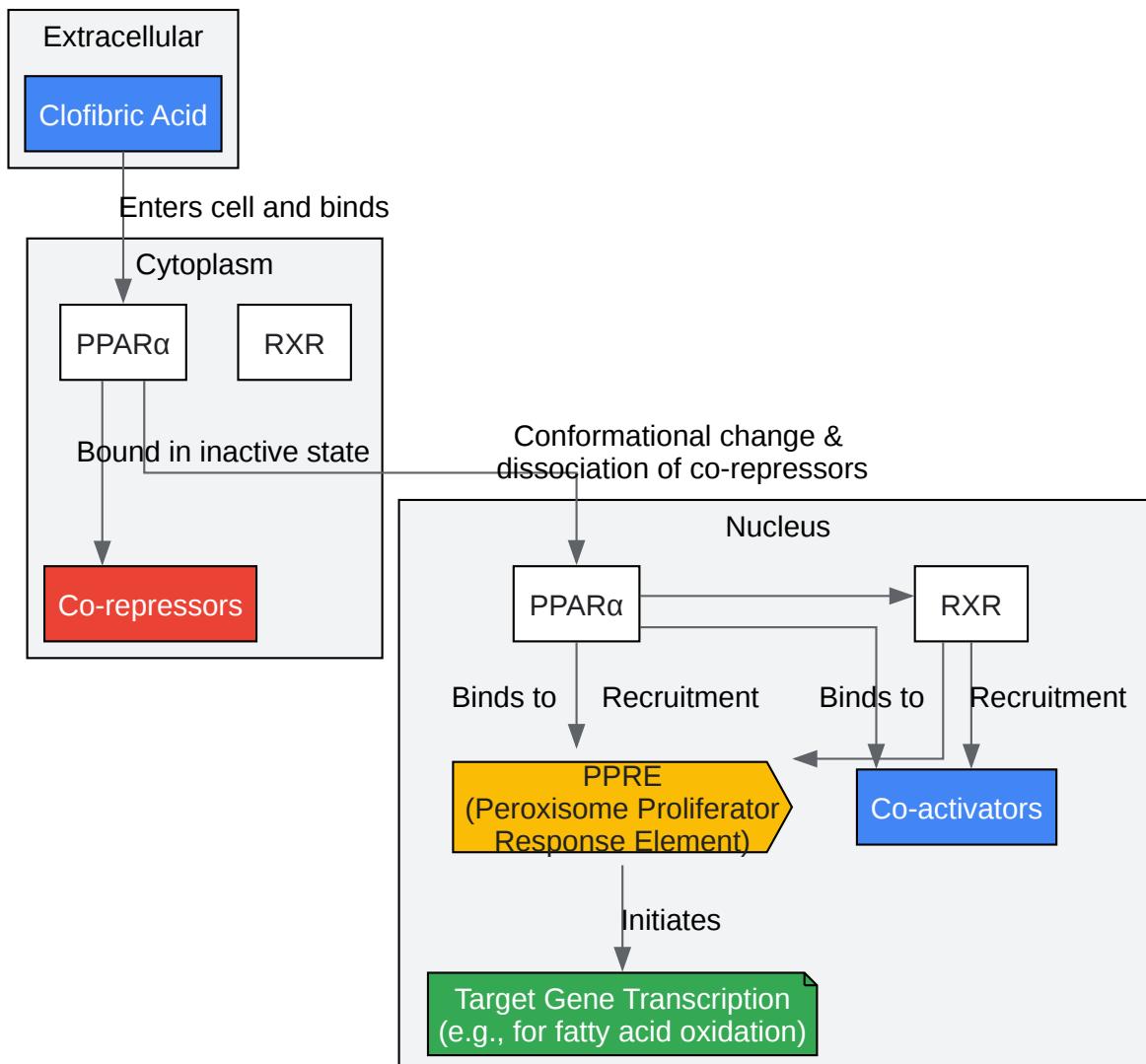
- Dispense 100 µL of the cell suspension into the wells of a 96-well assay plate and incubate for 22-24 hours at 37°C in a humidified incubator with 5% CO₂.[8]
- Preparation of Test Compound and Controls:
 - Prepare a stock solution of Clofibric Acid in a suitable solvent like DMSO.
 - Perform a serial dilution of the Clofibric Acid stock to create a range of concentrations for dose-response analysis (e.g., 0.412 nM to 300 nM).[8]
 - Prepare a positive control (e.g., a known potent PPAR α agonist like GW7647) and a negative control (vehicle, e.g., DMSO at a final concentration \leq 0.4%).[8]
- Cell Treatment:
 - After the initial incubation, discard the cell recovery medium from the wells.
 - Add 100 µL of the prepared treatment media (containing different concentrations of Clofibric Acid, positive control, or negative control) to the respective wells.[8]
 - Incubate the plate for another 22-24 hours under the same conditions.[8]
- Luciferase Assay and Data Acquisition:
 - Prepare the Luciferase Detection Reagent by mixing the provided detection substrate and buffer.[8]
 - Remove the assay plate from the incubator and discard the treatment media.[9]
 - Add 100 µL of the Luciferase Detection Reagent to each well.[9]
 - Immediately measure the luminescence using a plate-reading luminometer.[9]
- Data Analysis:
 - Quantify the luminescence as Relative Light Units (RLU).
 - Normalize the RLU values by calculating the fold-activation over the vehicle control.

- Plot the fold-activation against the log of the compound concentration and fit a non-linear regression curve to determine the EC50 value.

Visualization of Core Mechanisms

Signaling Pathway for PPAR α Activation by Clofibrate Acid

The following diagram illustrates the mechanism of action of Clofibrate Acid as a PPAR α agonist.

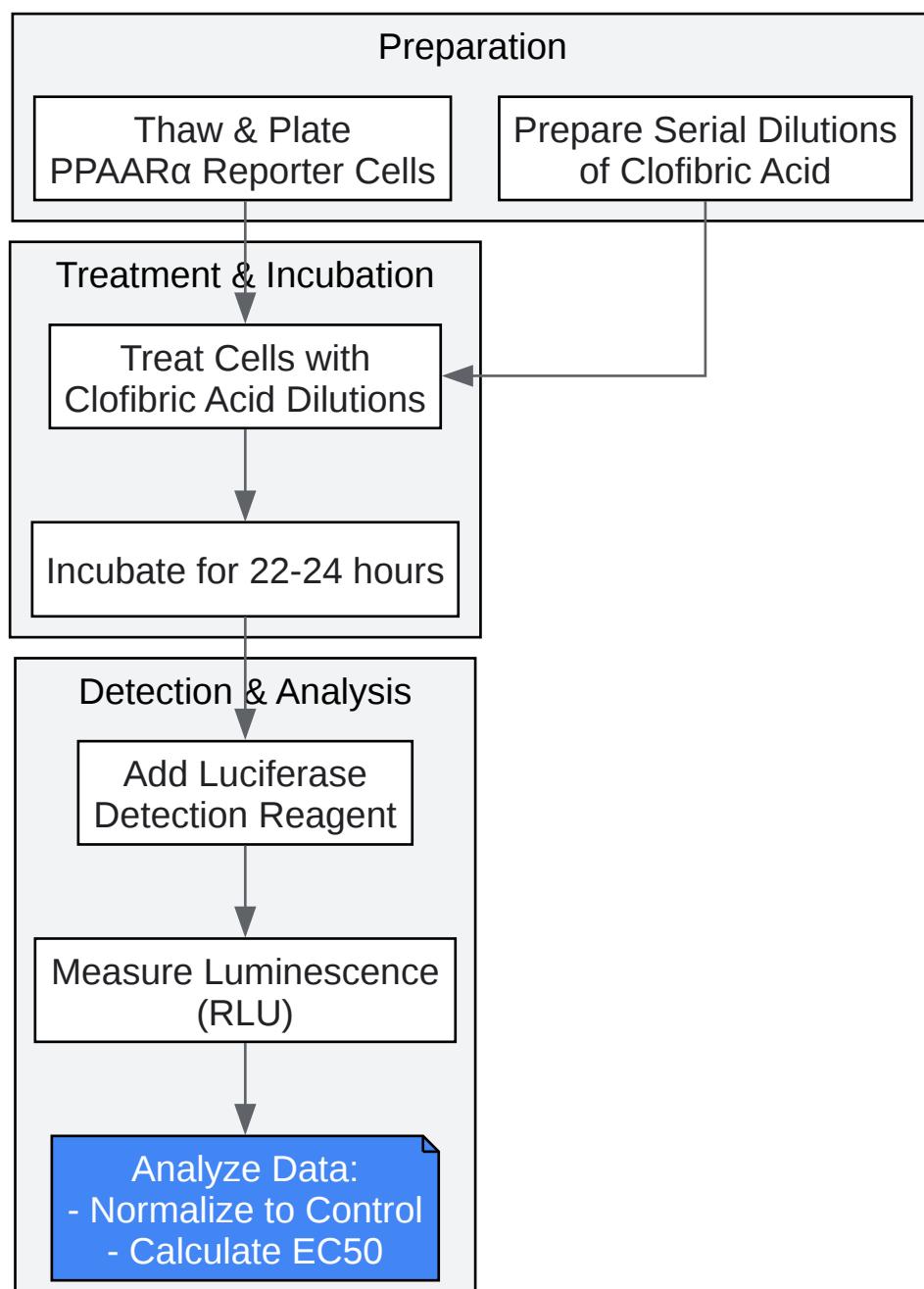


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Caption: PPAR α signaling pathway activated by Clofibrate Acid.

Experimental Workflow for PPAR α Luciferase Reporter Assay

The following diagram outlines the key steps in the experimental protocol described above.

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Caption: Workflow for a PPAR α luciferase reporter assay.

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